molecular formula C9H14BrFN4O B13126580 4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine CAS No. 95544-93-7

4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine

Cat. No.: B13126580
CAS No.: 95544-93-7
M. Wt: 293.14 g/mol
InChI Key: FVVVNLIQLLIJSQ-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHBrFN

    IUPAC Name: this compound

This compound belongs to the class of 4-hydroxybenzaldehyde derivatives, and its synthesis involves interesting reactions. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Material: Begin with 2,4-dihydroxybenzaldehyde.

    Bromination: React 2,4-dihydroxybenzaldehyde with 1,2-dibromopropane to introduce the bromoethoxy group.

    Ethylation: Ethylate the bromoethoxy intermediate using diethylamine.

    Fluorination: Introduce the fluorine atom using appropriate reagents.

    Triazine Formation: Cyclize the compound to form the 1,3,5-triazine ring.

Industrial Production:: Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.

Chemical Reactions Analysis

4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can participate in various reactions:

    Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Common Reagents: Diethylamine, bromine, fluorine-containing reagents.

    Major Products: The triazine ring can react further, yielding diverse products.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a versatile building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: Used in the synthesis of specialized materials.

Mechanism of Action

The precise mechanism by which 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, this compound’s uniqueness lies in its combination of bromoethoxy, fluoro, and triazine moieties.

Properties

CAS No.

95544-93-7

Molecular Formula

C9H14BrFN4O

Molecular Weight

293.14 g/mol

IUPAC Name

4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H14BrFN4O/c1-3-15(4-2)8-12-7(11)13-9(14-8)16-6-5-10/h3-6H2,1-2H3

InChI Key

FVVVNLIQLLIJSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)F)OCCBr

Origin of Product

United States

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